N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-methoxybenzenesulfonamide
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Overview
Description
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-methoxybenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a furan ring, a pyridine ring, and a methoxybenzenesulfonamide group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through a catalyst-free, one-pot synthesis involving the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide.
Coupling with Pyridine: The furan derivative is then coupled with a pyridine derivative using a Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents.
Introduction of the Methoxybenzenesulfonamide Group: The final step involves the sulfonation of the intermediate product with methoxybenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-methoxybenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation reactions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Piperidine derivatives
Substitution: Various substituted benzenesulfonamides
Scientific Research Applications
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its anti-inflammatory and anti-tumor properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide: Shares a similar structure but with an isonicotinamide group instead of a methoxybenzenesulfonamide group.
Polysubstituted Furans: Compounds with multiple substituents on the furan ring, which exhibit different chemical and biological properties.
Uniqueness
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-methoxybenzenesulfonamide is unique due to its combination of a furan ring, a pyridine ring, and a methoxybenzenesulfonamide group
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-22-16-3-2-4-17(8-16)24(20,21)19-10-13-7-15(11-18-9-13)14-5-6-23-12-14/h2-9,11-12,19H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFKQYYLGYSDCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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